molecular formula C25H23ClN2O5S B2673419 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 894029-55-1

2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2673419
CAS RN: 894029-55-1
M. Wt: 498.98
InChI Key: RALBAJDDSWDTPO-UHFFFAOYSA-N
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Description

2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide, also known as CHIR-99021, is a selective inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that is involved in various cellular processes, including glycogen metabolism, gene expression, and cell differentiation. CHIR-99021 has been widely used in scientific research for its ability to modulate GSK-3 activity and affect downstream signaling pathways.

Mechanism Of Action

2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide inhibits GSK-3 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates, such as β-catenin and glycogen synthase, and affects various signaling pathways, including the Wnt/β-catenin pathway, insulin signaling pathway, and mTOR pathway.
Biochemical and Physiological Effects:
2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to have various biochemical and physiological effects, including the promotion of cell proliferation, the inhibition of apoptosis, and the modulation of gene expression. It has also been shown to affect glucose metabolism, lipid metabolism, and insulin sensitivity.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide in lab experiments is its selectivity for GSK-3, which allows for specific modulation of downstream signaling pathways. It also has a high potency and can be used at low concentrations. However, one limitation is its potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide in scientific research. One area of interest is the role of GSK-3 in aging and age-related diseases. 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to improve the lifespan and healthspan of various model organisms, and may have potential therapeutic applications in age-related diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of novel GSK-3 inhibitors with improved selectivity and pharmacokinetic properties. These inhibitors may have potential clinical applications in various diseases.

Synthesis Methods

The synthesis of 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide involves several steps, including the reaction of 3-chlorobenzyl chloride with sodium sulfite to form 3-chlorobenzylsulfonate. The sulfonate is then reacted with indole-3-carbaldehyde to form the indole intermediate, which is further reacted with 3,4-dimethoxyphenylacetic acid to form the final product, 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide.

Scientific Research Applications

2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide has been extensively used in scientific research to study the role of GSK-3 in various cellular processes. It has been shown to promote the self-renewal and pluripotency of embryonic stem cells, enhance the differentiation of induced pluripotent stem cells, and improve the efficiency of somatic cell reprogramming. In addition, 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide has been used to study the role of GSK-3 in cancer, neurodegenerative diseases, and diabetes.

properties

IUPAC Name

2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O5S/c1-32-22-11-10-19(13-23(22)33-2)27-25(29)15-28-14-24(20-8-3-4-9-21(20)28)34(30,31)16-17-6-5-7-18(26)12-17/h3-14H,15-16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALBAJDDSWDTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

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